1-(4-Amino-1,2,5-oxadiazol-3-yl)ethanone

描述

Significance of Heterocyclic Oxadiazole Systems in Contemporary Chemical Research

Heterocyclic compounds are a cornerstone of modern chemical science, with oxadiazoles (B1248032) representing a particularly important family. Oxadiazoles are five-membered aromatic rings containing one oxygen atom and two nitrogen atoms. The arrangement of these heteroatoms gives rise to several isomers, with the 1,2,4- and 1,3,4-oxadiazoles being extensively studied. sci-hub.seacs.org In contrast, the 1,2,5-oxadiazole, or furazan (B8792606), subclass has been comparatively less explored in medicinal chemistry, though it possesses unique properties that are of significant interest. sci-hub.seacs.org

The incorporation of an oxadiazole ring into a molecular structure can confer a range of desirable properties. These rings can act as bioisosteres for other functional groups like esters and amides, improving pharmacokinetic profiles of drug candidates. sci-hub.se They are also known to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, which are crucial for molecular recognition processes. frontiersin.org

The 1,2,5-oxadiazole, or furazan, ring is a planar, aromatic heterocycle. chemicalbook.com The synthesis of the furazan ring system is often achieved through the dehydration of α-dioximes. wikipedia.org Furazan and its derivatives have found applications in various fields, including as energetic materials and in medicinal chemistry. dtic.milnih.gov

One of the most significant properties of the furazan ring is its electron-withdrawing nature, which is comparable to that of a nitro group. sci-hub.se This makes benzofurazans effective bioisosteres for nitroaromatics, offering a way to mitigate the potential toxicity associated with nitro compounds while maintaining similar electronic properties. sci-hub.se Furthermore, the N-oxide derivatives of furazans, known as furoxans, are capable of releasing nitric oxide (NO) under physiological conditions, a property that is of great interest for the development of vasodilating agents and other therapeutics. nih.govresearchgate.net

The chemistry of furazans is characterized by the reactivity of the ring itself and its substituents. The ring is generally stable to oxidation but can be cleaved under reductive conditions. The carbon atoms of the furazan ring are susceptible to nucleophilic attack, and the reactivity of substituents is influenced by the electron-withdrawing character of the ring.

Table 1: General Properties of the 1,2,5-Oxadiazole (Furazan) Ring System

| Property | Description | Reference |

| Structure | Five-membered aromatic ring with one oxygen and two adjacent nitrogen atoms. | chemicalbook.com |

| Aromaticity | Possesses aromatic character, contributing to its stability. | chemicalbook.com |

| Electronic Nature | Strongly electron-withdrawing. | sci-hub.se |

| Bioisosterism | Can act as a bioisostere for nitro groups. | sci-hub.se |

| Reactivity | Stable to oxidation; susceptible to reduction and nucleophilic attack. | sci-hub.se |

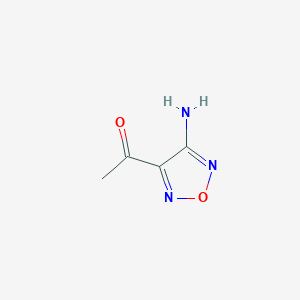

The structure of 1-(4-Amino-1,2,5-oxadiazol-3-yl)ethanone is characterized by the presence of both an electron-donating amino group and an electron-withdrawing acetyl group attached to the already electron-deficient furazan ring. This juxtaposition of functional groups with opposing electronic effects creates a unique chemical environment that is expected to influence the molecule's reactivity and properties.

The amino group, being a strong activating group, is anticipated to increase the electron density of the furazan ring, potentially modulating its reactivity towards electrophiles. Conversely, the acetyl group, a deactivating group, will withdraw electron density, making the adjacent carbon atom of the ring more electrophilic and the carbonyl carbon susceptible to nucleophilic attack.

The potential for intramolecular hydrogen bonding between the amino group and the carbonyl oxygen of the acetyl group could influence the molecule's conformation and physical properties. The presence of these functional groups also offers multiple sites for further chemical modification, making it a versatile building block in organic synthesis. The amino group can undergo reactions such as acylation, alkylation, and diazotization, while the ketone functionality can participate in reactions like condensation, reduction, and the formation of imines and other derivatives.

Table 2: Predicted Reactivity of Functional Groups in this compound

| Functional Group | Potential Reactions |

| Amino Group (-NH2) | Acylation, Alkylation, Diazotization, Schiff base formation |

| Ethanone (B97240) (Acetyl) Group (-COCH3) | Nucleophilic addition, Condensation (e.g., aldol), Reduction to an alcohol, Oxidation (e.g., haloform reaction), Formation of imines, oximes, hydrazones |

| Furazan Ring | Nucleophilic aromatic substitution (potentially facilitated by the acetyl group), Reduction of the ring system |

Research Context and Historical Perspective on 1,2,5-Oxadiazole Derivatives with Amino and Ethanone Moieties

The study of furazan chemistry dates back to the late 19th century. dtic.mil However, significant interest in the synthesis and application of functionalized furazans has grown more recently, driven by their potential in medicinal chemistry and materials science. sci-hub.senih.gov

The development of synthetic methodologies for introducing amino groups onto the furazan ring has been an important area of research. Diaminofurazan, for instance, can be prepared from diaminoglyoxime (B1384161) and serves as a precursor for various other substituted furazans. wikipedia.org The synthesis of amino-substituted furazans often involves multi-step sequences starting from simple acyclic precursors. frontiersin.orgnih.gov

The introduction of ketone functionalities, such as the ethanone group, onto the furazan ring has also been explored, although to a lesser extent than amino derivatives. The reactivity of ketones on heterocyclic systems is well-established, providing a handle for further synthetic transformations. mpg.de

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(4-amino-1,2,5-oxadiazol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c1-2(8)3-4(5)7-9-6-3/h1H3,(H2,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFLWXQYQVUNPBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NON=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801274458 | |

| Record name | 1-(4-Amino-1,2,5-oxadiazol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801274458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17647-71-1 | |

| Record name | 1-(4-Amino-1,2,5-oxadiazol-3-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17647-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Amino-1,2,5-oxadiazol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801274458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 4 Amino 1,2,5 Oxadiazol 3 Yl Ethanone and Its Analogues

Direct Synthetic Routes to the 1-(4-Amino-1,2,5-oxadiazol-3-yl)ethanone Core

Direct synthesis of the this compound core relies on the formation of the 1,2,5-oxadiazole ring from acyclic precursors that already contain, or can be easily converted to, the necessary amino and ethanone (B97240) substituents.

The construction of the 1,2,5-oxadiazole ring, also known as a furazan (B8792606) ring, is primarily achieved through a few key synthetic approaches. chemicalbook.com When aiming for substitutions like amino and ethanone groups, these general methods are adapted accordingly.

One of the most common methods for forming the 1,2,5-oxadiazole ring is the dehydration of α-dioximes. chemicalbook.com This process involves treating a compound containing two adjacent oxime groups with a dehydrating agent, which induces cyclization to form the stable heterocyclic ring. For the target compound, this would necessitate a starting material like 3,4-dioxime-2-pentanamine or a protected version thereof.

Another fundamental strategy is the deoxygenation of the corresponding 1,2,5-oxadiazole-2-oxide (furoxan). chemicalbook.com Furoxans are often more readily synthesized than furazans directly. The subsequent reduction, typically using trialkylphosphites, removes the N-oxide oxygen to yield the furazan ring. chemicalbook.com This two-step approach—synthesis of a substituted furoxan followed by deoxygenation—provides a versatile route to furazans bearing various functional groups, including amino and acyl moieties. chemicalbook.com

A "one-pot" methodology has been developed for synthesizing 3-amino-4-aroylfurazans, which are structurally analogous to the target compound. researchgate.net This method involves the reaction of acetophenones with nitric acid to form an in-situ furoxan intermediate, which is then treated with ammonia (B1221849) at elevated temperatures to yield the final amino-aroyl-furazan. researchgate.net

| Method | Description | Key Reagents | Reference |

| Dehydration of Dioximes | Cyclization of an α-dioxime precursor through the removal of water. | Succinic anhydride, SOCl₂ | chemicalbook.com |

| Deoxygenation of Furoxans | Reduction of a 1,2,5-oxadiazole-2-oxide (furoxan) to the corresponding furazan. | Trialkylphosphites | chemicalbook.com |

| One-Pot Furoxan-to-Furazan Conversion | In-situ formation of a diaroylfuroxan from an acetophenone, followed by amination to yield the 3-amino-4-aroylfurazan. | Nitric acid, Aqueous ammonia | researchgate.net |

The specific precursors and reaction pathways are critical for successfully synthesizing the target compound. The chemistry often involves managing the reactivity of the functional groups while constructing the heterocyclic ring.

Partial oxidation is a key strategy for modifying existing furazan-based structures to achieve desired functionalities. While not a ring-forming reaction itself, it allows for the fine-tuning of substituents on a pre-formed ring system. A notable example is the synthesis of 3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole (ANFF-1). mdpi.com The preferred method for synthesizing this complex molecule involves the partial oxidation of its bis-amino precursor, 3,4-bis(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole (BAFF-1). mdpi.com The reaction is carried out using 35% hydrogen peroxide in concentrated sulfuric acid, demonstrating that an amino group on the oxadiazole ring can be selectively oxidized to a nitro group under controlled conditions. mdpi.com This principle could be applied to synthesize nitro-ethanone-oxadiazole precursors, which can subsequently be reduced to the target amino compound.

| Starting Material | Reagents | Product | Significance | Reference |

| 3,4-bis(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole (BAFF-1) | 35% H₂O₂ in conc. H₂SO₄ | 3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole (ANFF-1) | Demonstrates selective oxidation of an amino group on the oxadiazole ring. | mdpi.com |

The introduction of an amino group onto the 1,2,5-oxadiazole ring can be achieved through nucleophilic substitution reactions, particularly when an electron-withdrawing group is present. The synthesis of ANFF-1 also provides a direct example of this approach. mdpi.com Its precursor, 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole (BNFF-1), is reacted with gaseous ammonia in toluene. mdpi.com This reaction substitutes one of the nitro groups with an amino group to yield ANFF-1, showcasing a direct amination pathway. mdpi.com

Furthermore, the conversion of 3,4-diaroylfuroxans into 3-amino-4-aroylfurazans by heating in aqueous ammonia is another powerful method. researchgate.net This reaction not only introduces the amino functionality but also involves the rearrangement of the furoxan into the more stable furazan isomer, providing a direct route to the desired structural arrangement. researchgate.net

Precursor Chemistry and Reaction Pathways for this compound Synthesis

Convergent and Divergent Synthetic Approaches for Derivatives of this compound

The synthesis of derivatives can follow two main strategies. A divergent approach uses the central this compound core as a scaffold, with subsequent reactions modifying the amino or ethanone groups. A convergent approach involves synthesizing substituted fragments separately before combining them to form the final derivative.

Multi-step syntheses allow for the construction of a wide array of derivatives by building complexity from simple, diverse starting materials. The functional groups on the core molecule—the nucleophilic amino group and the electrophilic ketone—are ideal handles for elaboration.

A common strategy for creating derivatives of aminofurazans is the acylation of the amino group. nih.gov For instance, an aminofurazan can be coupled with various carboxylic acids to form a library of amide derivatives. nih.gov This reaction typically proceeds by activating the aminofurazan with a strong base like sodium hydride, followed by the addition of an acyl chloride. nih.gov

The synthesis of nitrogen-rich energetic compounds often relies on versatile precursors like 3-amino-4-cyanofurazan. nih.gov The cyano group can be converted into an amidoxime (B1450833), which serves as a key building block. This amidoxime intermediate can then be reacted with various carboxylic acid derivatives or nitriles to construct hybrid molecules containing both a furazan ring and a 1,2,4-oxadiazole (B8745197) ring, exemplifying a divergent synthesis pathway to complex heterocyclic systems. nih.gov Another important precursor, 3-Amino-4-amidoximinofurazan (AAOF), is synthesized via a multi-step process that can be adapted for continuous-flow for improved safety and efficiency. rsc.org

| Strategy | Precursor/Core | Reaction | Resulting Derivatives | Reference |

| N-Acylation | 3-Aminofurazan core | Coupling with carboxylic acids/acyl chlorides | Amide derivatives | nih.gov |

| Heterocycle Elaboration | 3-Amino-4-cyanofurazan | Conversion of cyano to amidoxime, followed by cyclization with esters/acids | Hybrid furazan-1,2,4-oxadiazole compounds | nih.gov |

| One-Pot Aminofurazan Synthesis | Ethyl β-alkyl-β-oxopropionates | Hydrolysis, nitrosation, and treatment with hydroxylamine (B1172632) | 3-Alkyl-4-aminofurazans | researchgate.net |

These multi-step approaches provide the flexibility needed to generate a broad library of derivatives from various starting points, enabling the exploration of structure-activity relationships for applications in materials science and medicinal chemistry.

Functional Group Interconversions on the this compound Scaffold

The presence of both an amino group and an ethanone (acetyl) group on the 1,2,5-oxadiazole (furazan) ring offers a versatile platform for a variety of chemical transformations. While specific literature on the functional group interconversions of this compound is limited, the reactivity of these functional groups on the furazan scaffold can be inferred from studies on analogous compounds. Key transformations include modifications of the amino group and reactions involving the acetyl moiety.

Reactions of the Amino Group: The primary amino group at the C4 position is a key site for derivatization. Acylation is a common transformation used to introduce a wide range of substituents. For instance, aminofurazans are known to react with acyl chlorides or ω-chloroacyl chlorides in the presence of a base like pyridine (B92270) to yield the corresponding N-acylated derivatives. These amide intermediates can be further functionalized. For example, the terminal chloride of an ω-chloroalkanamide can be displaced by various amines to introduce heterocyclic moieties.

Another significant conversion for amino groups on electron-deficient rings, such as furazan, is oxidation. Energetic materials research has shown that the amino group of 3,4-diaminofurazan (B49099) can be oxidized to a nitro group using oxidizing agents like hydrogen peroxide in strong acid. This suggests a potential pathway to convert the amino group of the title compound into a nitro group, drastically altering the electronic properties of the molecule.

Table 1: Examples of Amino Group Functionalization on Analogous Aminofurazan Scaffolds

| Starting Material | Reagent(s) | Product Type | Conditions |

|---|---|---|---|

| Generic Aminofurazan | Acyl Chloride, Pyridine | N-Acylaminofurazan | Diethyl ether/benzene, 80 °C |

| Generic ω-Chloroalkanamidofurazan | Secondary Amine (e.g., Morpholine), NaI, K₂CO₃ | N-(ω-Aminoalkyl)amidofurazan | Acetonitrile, 80 °C |

| 3,4-Diaminofurazan | H₂O₂/CH₃SO₃H/Na₂WO₄ | 3-Amino-4-nitrofurazan | Not specified |

Reactions of the Ethanone Group: The acetyl group provides a handle for numerous classical ketone reactions. It can undergo reduction to the corresponding secondary alcohol using reducing agents like sodium borohydride. This transformation would yield 1-(4-amino-1,2,5-oxadiazol-3-yl)ethanol, introducing a chiral center and a hydroxyl group for further functionalization.

Condensation reactions with hydroxylamine or hydrazine (B178648) derivatives would convert the ketone into the corresponding oxime or hydrazone. The formation of an oxime from a related N-(5-amino-1,2,4-oxadiazol-3-yl)ethanone has been noted as a synthetic route for compounds with potential biological activity. These derivatives can serve as intermediates for Beckmann rearrangements or further cyclization reactions.

Furthermore, the α-methyl group of the acetyl moiety is acidic and can be deprotonated to form an enolate, allowing for α-functionalization, such as halogenation or alkylation, or participation in condensation reactions like the Claisen-Schmidt condensation with aldehydes.

Cyclization Reactions for Formation of Fused Heterocyclic Systems Containing the this compound Moiety

The vicinal arrangement of the amino and acetyl groups in this compound makes it an ideal precursor for the synthesis of fused heterocyclic systems, where the furazan ring is annulated with another ring. Such reactions typically involve a cyclocondensation where both the amino and the acetyl groups participate.

One common strategy for forming a fused six-membered ring is the Friedländer annulation and related syntheses. This involves the reaction of an ortho-amino ketone with a compound containing a reactive methylene (B1212753) group adjacent to a carbonyl. For example, reaction with β-dicarbonyl compounds or their equivalents could lead to the formation of furazano[3,4-b]pyridine derivatives. Research on the analogous 3-amino-4-cyanofurazan has demonstrated its cyclization with β-dicarbonyl compounds like 5,5-dimethylcyclohexane-1,3-dione (B117516) to yield fused pyridofurazan systems. A similar strategy could be envisioned for this compound.

Table 2: Illustrative Cyclization Reactions with Analogous ortho-Aminocarbonyl Precursors

| Amino Heterocycle Precursor | Reactant | Fused System Formed | General Conditions |

|---|---|---|---|

| 3-Amino-4-cyanofurazan | Ethyl 3-oxobutanoate | Pyridofurazan | Base catalysis |

| 3-Amino-4-cyanofurazan | 5,5-Dimethylcyclohexane-1,3-dione | Tetrahydroquinolino[fused]furazan | Base catalysis |

| Generic ortho-Aminoaryl Ketone | α-Methylene Ketone | Quinoline (B57606) | Acid or base catalysis |

Another potential cyclization pathway involves the reaction with hydrazine or substituted hydrazines. The initial condensation would form a hydrazone at the acetyl group, followed by an intramolecular cyclization involving the amino group to yield a fused furazano[3,4-c]pyridazine ring system.

Furthermore, reactions with reagents containing two electrophilic centers could also lead to fused systems. For instance, reaction with α-haloketones could proceed via initial N-alkylation of the amino group, followed by intramolecular condensation with the acetyl group to form a five-membered fused ring, such as a furazano[3,4-b]pyrrole derivative. These proposed pathways highlight the significant potential of this compound as a building block for constructing complex, fused heterocyclic architectures.

Advanced Spectroscopic and Structural Characterization of 1 4 Amino 1,2,5 Oxadiazol 3 Yl Ethanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 1-(4-Amino-1,2,5-oxadiazol-3-yl)ethanone. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed portrait of the compound's connectivity and electronic environment can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to be relatively simple, displaying two distinct signals corresponding to the two types of protons in the molecule.

Amino Protons (-NH₂): The two protons of the amino group are expected to appear as a broad singlet. The chemical shift of these protons can be variable and is dependent on factors such as solvent, concentration, and temperature. Typically, they would resonate in the range of δ 6.5–7.5 ppm. In a related compound, 3,4-bis(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole, the amino protons were observed as a singlet at δ 6.72 ppm in DMSO-d₆. mdpi.com

Methyl Protons (-CH₃): The three equivalent protons of the methyl group in the ethanone (B97240) moiety would produce a sharp singlet. Due to the electron-withdrawing effect of the adjacent carbonyl group, this signal is expected to appear in the downfield region for aliphatic protons, typically around δ 2.3–2.6 ppm. researchgate.net

The absence of any splitting in these signals indicates that there are no adjacent, non-equivalent protons within three bonds (vicinal coupling).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH ₃ | 2.3 - 2.6 | Singlet | 3H |

| -NH ₂ | 6.5 - 7.5 | Broad Singlet | 2H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The proton-decoupled ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, four distinct signals are anticipated, corresponding to the four unique carbon atoms.

Methyl Carbon (-CH₃): This carbon is expected to resonate at the most upfield position, typically in the range of δ 20–30 ppm. libretexts.org

Carbonyl Carbon (-C=O): The carbonyl carbon is significantly deshielded and will appear far downfield, generally in the range of δ 190–205 ppm for ketones. libretexts.org

Oxadiazole Ring Carbons (C3 and C4): These two sp²-hybridized carbons are part of the heterocyclic aromatic system.

C4 (attached to -NH₂): The carbon atom bonded to the amino group is expected to be highly deshielded due to the direct attachment of an electronegative nitrogen atom and its participation in the heterocyclic ring. Its chemical shift is predicted to be in the range of δ 150–160 ppm. For comparison, the C-N carbon in 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine appears at δ 153.1 ppm. mdpi.com

C3 (attached to -C(O)CH₃): The carbon atom bonded to the ethanone group will also be significantly downfield, with a predicted chemical shift in the region of δ 140–150 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C H₃ | 20 - 30 |

| C =O | 190 - 205 |

| C 3-C(O)CH₃ | 140 - 150 |

| C 4-NH₂ | 150 - 160 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are invaluable for confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between protons that are coupled to each other. For this molecule, no cross-peaks would be expected, confirming the isolated nature of the methyl and amino proton spin systems. westmont.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. An HSQC spectrum would show a cross-peak connecting the methyl proton signal (at ~2.4 ppm) to the methyl carbon signal (at ~25 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it reveals long-range (2-3 bond) correlations between protons and carbons, helping to piece together the molecular framework. beilstein-journals.org Key expected correlations would include:

A correlation from the methyl protons (-CH₃) to the carbonyl carbon (-C=O).

A correlation from the methyl protons (-CH₃) to the C3 carbon of the oxadiazole ring.

Correlations from the amino protons (-NH₂) to both the C4 and C3 carbons of the ring.

These HMBC correlations would provide unambiguous evidence for the connectivity of the acetyl and amino groups to the oxadiazole ring.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and formula of the compound and to gain structural insights from its fragmentation patterns. The molecular formula of this compound is C₄H₅N₃O₂, with a monoisotopic mass of approximately 143.0382 Da.

High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition by providing a highly accurate mass measurement. mdpi.com

Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. The analysis of these fragments helps to confirm the presence of specific structural motifs. nih.gov

Molecular Ion Peak [M]⁺•: The parent ion peak would be observed at an m/z corresponding to the molecular weight of the compound (143).

Loss of a Methyl Radical [M-15]⁺: A common fragmentation for methyl ketones involves the loss of a methyl radical (•CH₃), which would result in a fragment ion at m/z 128. miamioh.edu

Formation of Acylium Ion: Alpha-cleavage between the carbonyl carbon and the oxadiazole ring is highly probable, leading to the formation of a stable acylium ion ([CH₃CO]⁺) at m/z 43. This is often a prominent peak in the spectra of methyl ketones. raco.cat

Loss of Acetyl Group [M-43]⁺: The loss of the entire acetyl group as a radical (•COCH₃) would generate a fragment corresponding to the 4-amino-1,2,5-oxadiazol-3-yl cation at m/z 100.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

| 143 | [C₄H₅N₃O₂]⁺• (Molecular Ion) |

| 128 | [M - CH₃]⁺ |

| 100 | [M - COCH₃]⁺ |

| 43 | [CH₃CO]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific vibrational modes.

The IR spectrum of this compound would show several characteristic absorption bands:

N-H Stretching: The primary amine (-NH₂) group will exhibit two distinct bands: an asymmetric stretching vibration around 3450-3350 cm⁻¹ and a symmetric stretching vibration around 3350-3250 cm⁻¹. The presence of two bands is characteristic of a primary amine. mdpi.com

C-H Stretching: Aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band corresponding to the ketone carbonyl group is expected. Conjugation with the oxadiazole ring would likely lower its frequency to the 1700–1670 cm⁻¹ range.

N-H Bending: The scissoring vibration of the -NH₂ group typically appears in the 1650–1580 cm⁻¹ region.

C=N and C-N Stretching: Vibrations associated with the C=N and C-N bonds within the oxadiazole ring and connecting the substituents will appear in the fingerprint region (1650–1000 cm⁻¹). Specifically, C=N stretching bands for furoxan rings have been observed around 1633-1566 cm⁻¹. mdpi.com

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3450 - 3250 | Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |

| ~2950 | Stretch | Aliphatic C-H (Methyl) |

| 1700 - 1670 | Stretch | Ketone Carbonyl (C=O) |

| 1650 - 1580 | Bend (Scissoring) | Primary Amine (-NH₂) |

| 1650 - 1550 | Stretch | C=N (Oxadiazole Ring) |

X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis

Single-crystal X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state. This analysis provides accurate measurements of bond lengths, bond angles, and torsional angles. mdpi.com

While a specific crystal structure for this compound is not publicly available, analysis of a suitable crystal would reveal several key structural features:

Molecular Geometry: It would confirm the planarity of the 1,2,5-oxadiazole ring and provide exact bond lengths and angles, which are indicative of the degree of electron delocalization.

Conformation: The analysis would determine the rotational orientation (torsion angle) of the ethanone group relative to the plane of the heterocyclic ring.

Intermolecular Interactions: A crucial aspect of the crystal structure is the network of intermolecular forces that stabilize the crystal lattice. It is highly probable that strong intermolecular hydrogen bonds would be observed, involving the hydrogen atoms of the amino group acting as donors and the oxygen atom of the carbonyl group or the nitrogen atoms of the oxadiazole ring acting as acceptors. These interactions could lead to the formation of dimers or extended chain-like or sheet-like structures in the solid state. nih.gov

Table 5: Hypothetical Crystallographic Data Parameters

| Parameter | Expected Information |

| Chemical formula | C₄H₅N₃O₂ |

| Formula weight | 143.11 |

| Crystal system | e.g., Monoclinic, Orthorhombic |

| Space group | e.g., P2₁/c |

| Unit cell dimensions | a, b, c (Å); α, β, γ (°) |

| Volume (V) | ų |

| Z (molecules per unit cell) | e.g., 4 |

| Calculated density | g/cm³ |

Other Advanced Spectroscopic Techniques Applied to Oxadiazole Systems

Beyond standard NMR and IR spectroscopy, a range of advanced analytical techniques are employed to provide deeper insights into the structural, thermal, and electronic properties of 1,2,5-oxadiazole (furazan) systems. These methods are crucial for unambiguous structure determination, assessing thermal stability, and understanding the electronic behavior of these nitrogen-rich heterocyclic compounds.

X-Ray Crystallography

Single-crystal X-ray diffraction is an indispensable tool for the definitive determination of the three-dimensional molecular structure of oxadiazole derivatives. This technique provides precise data on bond lengths, bond angles, and crystal packing, which are critical for understanding the molecule's properties. For instance, studies on various furazan-based compounds have utilized X-ray crystallography to confirm their molecular geometry. scispace.comtandfonline.comresearchgate.net In one analysis of an azo and azoxy bridged tetrafurazan macrocycle, X-ray data revealed a non-planar structure with specific torsion and dihedral angles between the furazan (B8792606) rings, which was crucial for understanding its distorted conformation. scispace.com This level of structural detail is unattainable with other spectroscopic methods.

Thermal Analysis Techniques

Given that many furazan derivatives are investigated for their potential as energetic materials, thermal analysis techniques are vital for characterizing their stability and decomposition behavior.

Differential Scanning Calorimetry (DSC): DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. It is widely used to determine melting points and decomposition temperatures of oxadiazole compounds. For example, the thermal decomposition temperature for bis[4-aminofurazanyl-3-azoxy]azofurazan (ADAAF) was determined by DSC. scispace.comtandfonline.com Similarly, the thermal stability of 3,3'-diamino-4,4'-azoxyfurazan (DAAF) was assessed to be in the range of 230-250 °C using DSC and other thermal methods. nih.gov

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time. It is often coupled with other techniques to identify the gaseous products of decomposition. In the study of DAAF, Thermogravimetric-Fourier Transform Infrared Spectroscopy (TG-FTIR) was used to analyze the evolved gases during thermolysis, identifying NH2CN/NH3 and HCN as major decomposition products. nih.gov

The table below summarizes thermal analysis data for representative furazan-based energetic materials.

| Compound Name | Technique | Key Finding | Reference |

| 3,3'-diamino-4,4'-azoxyfurazan (DAAF) | DSC/TG-DTA | Thermal stability in the 230-250 °C range. | nih.gov |

| 3,3'-diamino-4,4'-azoxyfurazan (DAAF) | TG-FTIR | Major decomposition products include NH2CN/NH3 and HCN. | nih.gov |

| bis[4-aminofurazanyl-3-azoxy]azofurazan (ADAAF) | DSC | Published DSC onset for pure DAAF is 248°C. | scispace.com |

| 1,4-dihydrazino tetrazine (DHTz) | DSC/TG-DTA | Thermal stability up to approximately 140 °C. | nih.gov |

Fluorescence Spectroscopy

Certain 1,2,5-oxadiazole derivatives exhibit fluorogenic properties, making fluorescence spectroscopy a valuable tool for their characterization and for potential applications in materials science and biology. chemicalbook.com Studies on related 1,3,4-oxadiazole (B1194373) derivatives have demonstrated how molecular structure influences optical properties. A series of 2,5-disubstituted 1,3,4-oxadiazoles were synthesized and their UV-visible absorption and fluorescence emission spectra were measured in various solvents. nih.gov The research found that the optical response could be tuned toward a red shift by increasing the conjugation length of the molecule. nih.gov This highlights the use of fluorescence spectroscopy to probe the electronic structure and environment of these compounds.

Advanced NMR and Mass Spectrometry Techniques

While ¹H and ¹³C NMR are standard, other nuclear magnetic resonance techniques and high-resolution mass spectrometry provide further structural confirmation.

¹⁴N-NMR Spectroscopy: For nitrogen-rich compounds like oxadiazoles (B1248032), ¹⁴N-NMR can provide direct information about the electronic environment of the nitrogen atoms in the heterocyclic ring and substituent groups. For example, the ¹⁴N-NMR spectrum of a complex amino-nitro-oxadiazole compound, ANFF-1, showed a distinct signal for the amino (-NH₂) group. mdpi.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. This technique was used to confirm the structure of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine, distinguishing it from a possible symmetrical isomer. mdpi.com

Electrochemical Methods

Cyclic voltammetry has been applied to furazan derivatives to study their electrochemical properties. Research on DAAF and related compounds showed that they are electroactive, meaning they can be oxidized or reduced at an electrode. nih.gov This technique provides information on the redox potentials and electronic characteristics of the molecules, which can be relevant for applications in sensors or as energetic materials. nih.gov

Computational and Theoretical Chemistry Studies on 1 4 Amino 1,2,5 Oxadiazol 3 Yl Ethanone

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) on Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of a molecule. mdpi.com These methods are used to determine the most stable three-dimensional arrangement of atoms (optimized geometry) and to analyze the electronic landscape of the molecule.

Molecular Geometry: DFT calculations can predict key geometric parameters such as bond lengths, bond angles, and dihedral angles. researchgate.net For 1-(4-Amino-1,2,5-oxadiazol-3-yl)ethanone, these calculations would reveal the planarity of the oxadiazole ring and the orientation of the amino and ethanone (B97240) substituents relative to the ring. This structural information is vital as the geometry influences how the molecule interacts with its environment, including biological receptors.

Electronic Structure: The electronic properties of a molecule dictate its reactivity and spectroscopic behavior. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller energy gap suggests higher reactivity. DFT calculations also provide insights into the distribution of electron density, which can be visualized using Molecular Electrostatic Potential (MEP) maps. These maps highlight electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack), offering a guide to the molecule's reactive sites. researchgate.net

Interactive Table: Predicted Geometric and Electronic Properties via DFT

| Parameter | Predicted Value | Significance |

| Geometric Parameters | ||

| C-C (ring) bond length | ~1.43 Å | Indicates bond order within the heterocyclic ring. |

| C-N (ring) bond length | ~1.32 Å | Reflects the partial double bond character. |

| N-O (ring) bond length | ~1.37 Å | Characteristic of the oxadiazole heterocycle. |

| C-C (ethanone) bond length | ~1.51 Å | Typical single bond length. |

| C=O (ethanone) bond length | ~1.23 Å | Typical double bond length. |

| Electronic Properties | ||

| HOMO Energy | -6.5 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |

| LUMO Energy | -1.8 eV | Energy of the lowest energy electron-accepting orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | ~3.5 D | Measures the overall polarity of the molecule. |

Molecular Dynamics Simulations for Conformational Sampling and Interactions

While quantum calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. tandfonline.com MD simulations model the movements and interactions of atoms and molecules, providing a view of conformational changes and intermolecular interactions in a simulated environment, such as in solution or bound to a protein. mdpi.com

For this compound, MD simulations can be used to explore its conformational flexibility, particularly the rotation of the ethanone and amino groups. When studying the interaction of this compound with a biological target, MD simulations can assess the stability of the ligand-protein complex. researchgate.net A key metric used in this analysis is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions over time from a reference structure. A stable RMSD value over the course of a simulation suggests that the ligand remains securely bound in the target's active site and that the complex is stable. tandfonline.comresearchgate.net

Interactive Table: Interpretation of MD Simulation Stability Metrics

| Metric | Typical Result | Interpretation |

| RMSD of Ligand | Stable fluctuation around a low value (< 3 Å) | The ligand maintains a stable binding pose within the target's active site. |

| RMSD of Protein | Stable fluctuation | The overall protein structure is not significantly perturbed by ligand binding. |

| Ligand-Protein H-Bonds | Maintained throughout simulation | Key hydrogen bonding interactions are stable and contribute to binding affinity. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Activities of Oxadiazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. tsijournals.com For oxadiazole derivatives, QSAR models have been developed to predict a wide range of activities, including anticancer, anti-Alzheimer's, and anti-tubercular effects. nih.govijpsdronline.com

The process involves calculating a set of molecular descriptors for each compound in a dataset. These descriptors quantify various aspects of the molecule's structure, such as its steric (size, shape), electronic (charge distribution), and hydrophobic (lipophilicity) properties. tsijournals.comacs.org Statistical methods, like Multiple Linear Regression (MLR), are then used to build a mathematical model that correlates these descriptors with the observed biological activity (e.g., IC50 values). benthamdirect.com

A robust QSAR model is characterized by high correlation coefficients (R²) and cross-validated correlation coefficients (q²), indicating a strong correlation and good internal predictivity. researchgate.net Such models can be used to predict the activity of new, unsynthesized derivatives of this compound, guiding synthetic efforts toward more potent compounds. nih.gov

Interactive Table: Key Statistical Parameters in a QSAR Model

| Parameter | Typical Value for a Good Model | Description |

| R² (Correlation Coefficient) | > 0.8 | Indicates how well the model fits the training data. A value closer to 1 signifies a better fit. |

| q² (Cross-validated R²) | > 0.6 | Measures the internal predictive ability of the model, assessed through cross-validation. |

| pred_R² (External R²) | > 0.6 | Measures the model's ability to predict the activity of an external set of test compounds. |

| F-statistic | High value | Indicates the statistical significance of the regression model. |

Molecular Docking Studies for Ligand-Target Interactions of 1,2,5-Oxadiazole Compounds

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). sciforum.net This method is crucial in drug discovery for identifying potential drug candidates by simulating their interaction with a specific biological target. nih.gov For compounds based on the 1,2,5-oxadiazole scaffold, docking studies have been performed against various enzymes and receptors to explore their therapeutic potential. mdpi.comnih.gov

In a docking simulation, this compound would be placed into the active site of a target protein. The software then samples numerous possible conformations and orientations of the ligand, scoring each based on a function that estimates the binding affinity (e.g., in kcal/mol). researchgate.net A lower binding energy score typically indicates a more favorable and stable interaction. mdpi.com

The results of a docking study provide valuable information on the binding mode, including key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with specific amino acid residues in the active site. mdpi.com This information helps explain the basis of the compound's activity and can guide modifications to improve its binding affinity and selectivity. nih.gov

Interactive Table: Example Docking Results for an Oxadiazole Derivative Against a Kinase Target

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Derivative A | EGFR | -8.5 | Met769 | Hydrogen Bond |

| Gln767 | Hydrogen Bond | |||

| Leu764 | Hydrophobic | |||

| Derivative B | VEGFR2 | -9.2 | Cys919 | Hydrogen Bond |

| Asp1046 | Hydrogen Bond (via water bridge) | |||

| Val848, Leu840 | Hydrophobic | |||

| Derivative C | GSK-3β | -7.8 | Val70, Leu182 | Hydrogen Bond |

| Ile62, Tyr128 | Hydrophobic |

Reaction Pathway Analysis and Mechanistic Insights via Computational Methods, including Decomposition Studies

Computational methods are also employed to investigate the mechanisms of chemical reactions, including synthesis and decomposition pathways. nih.gov For 1,2,5-oxadiazole derivatives, which are known to be used in high-energy materials, understanding their decomposition is crucial for assessing stability. rsc.orgresearchgate.net

Theoretical calculations can map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states. By calculating the activation energies for different possible pathways, researchers can determine the most likely mechanism for a given transformation. researchgate.net For the synthesis of the 1,2,5-oxadiazole ring, computational studies can elucidate the cyclization mechanism. researchgate.net

Furthermore, decomposition studies can predict the initial steps of thermal breakdown. This often involves identifying the weakest bond in the molecule, as its cleavage is typically the rate-determining step in the decomposition process. rsc.org For energetic compounds, these studies are vital for predicting thermal stability and ensuring safe handling.

Structure Activity Relationship Sar Studies of 1 4 Amino 1,2,5 Oxadiazol 3 Yl Ethanone Derivatives

Impact of Substituents on the 1,2,5-Oxadiazole Ring System on Biological Activity

The 1,2,5-oxadiazole ring, also known as furazan (B8792606), is a critical scaffold in the design of various biologically active molecules. Studies on derivatives of 4-substituted 3-amino-1,2,5-oxadiazole have demonstrated that the nature of the substituent at the 4-position of the oxadiazole ring significantly influences their biological activity, particularly their antiplasmodial potency.

In a series of 3-acylamino-4-aryl-1,2,5-oxadiazole derivatives, the antiplasmodial activity and selectivity were found to be strongly dependent on the substitution pattern of the 4-phenyl moiety. researchgate.netnih.gov For instance, the introduction of a 3,4-dialkoxyphenyl group at the 4-position has been shown to have a profoundly positive impact on both the antiplasmodial activity and cytotoxicity of these compounds. Specifically, the N-[4-(3-ethoxy-4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide derivative exhibited high in vitro activity against the chloroquine-sensitive NF54 strain of P. falciparum with an IC50 value of 0.034 µM and a promising selectivity index of 1526. researchgate.netnih.gov This highlights the importance of the electronic and steric properties of the substituent on the 1,2,5-oxadiazole ring for biological activity.

Further research into N-acylated furazan-3-amines has corroborated these findings, showing that the activity of these compounds is highly dependent on the nature of the acyl moiety, with benzamides demonstrating particularly promising results. mdpi.com The substitution pattern on the phenyl ring of the benzamide (B126) group was also found to significantly affect both the activity and cytotoxicity of the compounds. mdpi.com

The following table summarizes the antiplasmodial activity of selected 4-substituted 3-(3-methylbenzamido)-1,2,5-oxadiazole derivatives, illustrating the impact of substituents on the 4-phenyl ring.

| Compound ID | 4-Phenyl Substituent | PfNF54 IC50 (µM) | Selectivity Index (SI) |

| 51 | 3-ethoxy-4-methoxy | 0.034 | 1526 |

| 52 | 4-ethoxy-3-methoxy | 0.275 | >31.54 |

Data sourced from researchgate.netnih.gov

Influence of Modifications to the Ethanone (B97240) Moiety on Compound Activity

While direct SAR studies on the ethanone moiety of 1-(4-amino-1,2,5-oxadiazol-3-yl)ethanone are limited, research on related 3-acylamino-1,2,5-oxadiazole derivatives provides valuable insights into how modifications of the acyl group can influence biological activity. In these analogues, the acyl group is a key determinant of potency and selectivity.

Studies have revealed that the nature of the acyl group is critical, with aromatic acyl groups, particularly benzamides, showing superior activity compared to aliphatic ones. mdpi.com Within the benzamide series, the substitution pattern on the phenyl ring plays a pivotal role. For example, in a series of N-(4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl)benzamide derivatives, fluorinated analogues were among the most active compounds against P. falciparum. The 3-(trifluoromethyl) analog was notably more active against the multiresistant K1 strain (IC50 = 0.007 µM) than the chloroquine-sensitive NF54 strain (IC50 = 0.019 µM), suggesting that electronic properties of the substituent on the acyl moiety can modulate the spectrum of activity. mdpi.com

In contrast, 2-substituted and 4-substituted benzamide derivatives generally exhibited moderate to weak antiplasmodial activity. mdpi.com This indicates that the position of the substituent on the benzoyl ring is crucial for optimal interaction with the biological target.

The following interactive data table presents the antiplasmodial activity of various N-acyl derivatives of 4-(3,4-diethoxyphenyl)-3-amino-1,2,5-oxadiazole, demonstrating the influence of the acyl group modification.

| Acyl Group | PfNF54 IC50 (µM) | PfK1 IC50 (µM) |

| 3-(Trifluoromethyl)benzoyl | 0.019 | 0.007 |

| 3-Fluorobenzoyl | 0.049 | 0.108 |

| 3-Demethylbenzoyl | 0.076 | 0.091 |

| 2-Substituted benzoyl | 0.343 - 0.831 | Not Reported |

| 4-Substituted benzoyl | 0.674 - 4.055 | Not Reported |

Data sourced from mdpi.com

These findings suggest that for this compound, modifications to the ethanone moiety, such as replacing the methyl group with substituted aryl groups, could be a promising strategy to enhance biological activity and modulate selectivity.

Role of the Amino Group in Modulating Molecular Interactions and Biological Profiles

In the context of 3-acylamino-1,2,5-oxadiazole derivatives, the amino group serves as a linker for the acyl moiety. The successful formation of the amide bond is a critical step in the synthesis of these active compounds. mdpi.com The presence of this N-acyl group is essential for the observed antiplasmodial activity, as the parent 3-amino-1,2,5-oxadiazole scaffold often shows significantly lower or no activity.

Furthermore, the electronic properties of the amino group can influence the reactivity and stability of the entire molecule. The amino group can also participate in intramolecular hydrogen bonding, which can affect the conformation of the molecule and its ability to interact with target proteins. While specific studies detailing the precise interactions of the amino group in this compound with its biological targets are not extensively available, its fundamental role as a key pharmacophoric feature is well-established in related series of compounds.

Conformational Analysis and its Correlation with Observed Activities

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how well the molecule can fit into the binding site of its target protein. While specific conformational analysis studies for this compound derivatives are not widely reported in the available literature, insights can be drawn from the general principles of medicinal chemistry and studies of related heterocyclic systems.

Molecular modeling and computational studies are often employed to predict the preferred conformations of such molecules and to understand how these conformations relate to their biological activities. These studies can help in the rational design of new derivatives with improved potency by optimizing their three-dimensional structure for better target engagement.

Bioisosteric Replacements and their Effects on SAR

Bioisosteric replacement is a powerful strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. In the context of this compound derivatives, several bioisosteric replacements can be envisioned.

One notable example from the literature is the use of the 4-hydroxy-1,2,5-oxadiazol-3-yl moiety as a bioisostere for a carboxylic acid group. nih.gov This demonstrates the versatility of the 1,2,5-oxadiazole scaffold in mimicking other important functional groups.

For the ethanone moiety, the acetyl group could potentially be replaced by other bioisosteres. For instance, a 1,2,4-oxadiazole (B8745197) ring has been successfully used as a bioisostere for amide and ester functionalities, which could be relevant for modifying the acyl portion of the molecule. nih.gov The introduction of such heterocyclic rings in place of the acetyl group could lead to derivatives with altered electronic distributions, hydrogen bonding capabilities, and metabolic stability, thereby impacting their biological activity.

Furthermore, the amino group could be part of a bioisosteric replacement strategy. For example, in some contexts, a hydroxyl group can act as a bioisostere for an amino group. The replacement of the amino group with other hydrogen-bonding functionalities could be explored to modulate the compound's interaction with its biological target. The exploration of such bioisosteric replacements is a key avenue for the future development of novel and more effective derivatives of this compound.

Advanced Research Applications of 1 4 Amino 1,2,5 Oxadiazol 3 Yl Ethanone Derivatives

Medicinal Chemistry Research: Lead Compound Development and Optimization

Derivatives based on the amino-oxadiazole scaffold are actively investigated for their therapeutic potential across various disease areas. The presence of the amino group provides a site for further chemical modification, allowing for the synthesis of extensive compound libraries to explore structure-activity relationships (SAR).

The oxadiazole nucleus is a common feature in many compounds developed for their antimicrobial properties. mdpi.com Derivatives incorporating this heterocycle have demonstrated significant activity against a range of pathogens. mdpi.com Research has shown that 2,5-disubstituted 1,3,4-oxadiazoles, in particular, exhibit notable activity against both Gram-positive and Gram-negative bacteria. nih.gov

Antibacterial and Antifungal Activity: Novel series of 1,3,4-oxadiazole (B1194373) derivatives have been synthesized and evaluated for their in vitro antimicrobial activity. orientjchem.orgresearchgate.net For instance, certain amino acid derivatives of 1,3,4-oxadiazole have been tested against bacterial species like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, and fungal species such as Aspergillus niger and Candida albicans. orientjchem.orgresearchgate.net In some cases, the antimicrobial effects of these synthesized compounds were found to be more potent than standard drugs like Ciprofloxacin and Fluconazole. orientjchem.orgresearchgate.net The presence of an amino group is often considered crucial; 2-amino-1,3,4-oxadiazole derivatives containing a quinoline (B57606) ring have shown strong to moderate effects against various bacterial strains. nih.gov Similarly, 3-acetyl-1,3,4-oxadiazolines are noted for higher antibacterial activity compared to their non-acetylated counterparts, which is attributed to the presence of an additional toxophoric function. acs.org One specific nitrofuran derivative, 2-amino-5-[2-(5-nitro-2-furyl)-1-(2-furyl)-vinyl]-1,3,4-oxadiazole, known as Furamizole, possesses strong antibacterial activity. mdpi.com

| Compound Class | Test Organism | Activity Noted |

|---|---|---|

| Amino acid derivatives of 1,3,4-oxadiazole | S. aureus, B. subtilis, E. coli, P. aeruginosa | Inhibitory effects ranged from mild to strong. orientjchem.org |

| Amino acid derivatives of 1,3,4-oxadiazole | A. niger, C. albicans | Some compounds showed stronger antifungal properties than standard fluconazole. orientjchem.org |

| 2-Amino-1,3,4-oxadiazole-quinoline derivatives | C. tetani, B. subtilis, S. typhi, E. coli | Strong to moderate effects compared to ampicillin. nih.gov |

| N-(1,3,4-oxadiazol-2-yl)-benzamide derivatives | S. aureus, MRSA | Potent action, in some cases 4 times stronger than vancomycin. nih.gov |

| 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6c) | Gram-positive and Gram-negative bacteria | Promising activity with MICs of 8 µg/mL. nih.gov |

The development of novel anticancer agents is a primary focus of medicinal chemistry, and various heterocyclic compounds, including oxadiazole derivatives, have been identified as promising scaffolds. nih.gov These compounds have been shown to exert antiproliferative action through mechanisms such as the induction of apoptosis. researchgate.netacs.org

Numerous studies have synthesized and evaluated series of 1,3,4-oxadiazole and 1,2,4-oxadiazole (B8745197) derivatives for their cytotoxic effects against a panel of human cancer cell lines. researchgate.netresearchgate.net For example, certain 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-indolin-2-one derivatives produced dose-dependent growth inhibition against HeLa cervical cancer cells, with some halogen-substituted compounds showing potency comparable to the known anticancer agent Cisplatin. nih.gov Other research has focused on 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivatives, which exhibited excellent cytotoxic profiles against A549 lung cancer cells. acs.org The compound 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol demonstrated significant growth inhibition against central nervous system (SNB-19, SNB-75) and non-small cell lung (NCI-H460) cancer cell lines at a 10 µM concentration. nih.gov

| Compound/Derivative Class | Cancer Cell Line | Reported Activity (IC50 / PGI) |

|---|---|---|

| 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}indolin-2-one derivatives | HeLa (Cervical) | IC50 values between 10.64 and 33.62 μM. nih.gov |

| 1,2,4-Oxadiazole derivative 7i | DU145 (Prostate) | IC50: 9.3 μM. researchgate.net |

| 1,3,4-Thiadiazole analogue 16 | MDA-MB-231 (Breast) | IC50: 9.2 μM. researchgate.net |

| Compound 4h (an acetamide (B32628) derivative) | A549 (Lung) | IC50: <0.14 μM. acs.org |

| Compound 4g (an acetamide derivative) | C6 (Glia) | IC50: 8.16 μM. acs.org |

| Compound 6h (a phenol (B47542) analogue) | SNB-19 (CNS) | Percent Growth Inhibition (PGI) = 65.12. nih.gov |

| Compound 6h (a phenol analogue) | NCI-H460 (Lung) | PGI = 55.61. nih.gov |

| Compound 6h (a phenol analogue) | SNB-75 (CNS) | PGI = 54.68. nih.gov |

Derivatives of oxadiazole have been investigated for their potential to mitigate inflammation and pain. researchgate.net The anti-inflammatory mechanism of some derivatives involves the inhibition of cyclooxygenase (COX) enzymes, which are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov

Research has identified series of 1,3,4-oxadiazole derivatives as potent and selective COX-2 inhibitors, with some compounds showing superior in vivo anti-inflammatory activity compared to the standard drug celecoxib. nih.gov In other studies, 2,5-disubstituted 1,3,4-oxadiazole derivatives were synthesized and evaluated, with specific compounds demonstrating potent analgesic and anti-inflammatory effects in animal models. nih.gov For example, certain 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivatives showed anti-inflammatory effects ranging from 33% to 62%, comparable to the standard drug Indomethacin. mdpi.com Similarly, new methyl-imidazolyl-1,3,4-oxadiazoles and 1,2,4-triazoles have shown significant antinociceptive effects in writhing tests. nih.gov

| Compound Class/Derivative | Activity Type | Key Finding |

|---|---|---|

| 1,3,4-Oxadiazole derivatives (46a, 46e) | Anti-inflammatory (COX-2 Inhibition) | Potent and selective COX-2 inhibitors (IC50: 0.04–0.081 μM); superior in vivo activity to celecoxib. nih.gov |

| 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivatives (21c, 21i) | Anti-inflammatory | Showed strong activity with 59.5% and 61.9% efficiency, comparable to Indomethacin (64.3%). mdpi.com |

| 3-acetyl-5-[(4-chloro-3-methylphenoxy)methyl]-2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole | Analgesic & Anti-inflammatory | Showed potent analgesic and anti-inflammatory effects in rodent studies. nih.gov |

| Methyl-imidazolyl-1,3,4-oxadiazole derivatives (e.g., compound 8) | Analgesic | Showed significant antinociceptive effect in writhing tests. nih.gov |

Epilepsy is a common neurological disorder, and the search for new antiepileptic drugs with improved efficacy is ongoing. wisdomlib.org The oxadiazole scaffold has been explored for the development of novel anticonvulsant agents. researchgate.net

The anticonvulsant activity of newly synthesized compounds is often evaluated in vivo using standard models such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ)-induced seizure test. researchgate.netwu.ac.th A series of 1,3,4-oxadiazole derivatives were designed and synthesized, with pharmacological experiments revealing that compound 5b, 6-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one, showed excellent anticonvulsant activity in both MES and scPTZ models, with greater potency than the reference drugs carbamazepine (B1668303) and ethosuximide. nih.gov This compound's mechanism is thought to involve the GABA system, as it showed potent binding affinity for the GABAA receptor. nih.gov Other studies have also identified 1,3,4-oxadiazole derivatives with promising activity in the MES model. researchgate.netwu.ac.th

| Compound/Derivative | Test Model | Reported Activity (ED50 / IC50) |

|---|---|---|

| Compound 5b (a 1,3,4-oxadiazole derivative) | MES | ED50 = 8.9 mg/kg. nih.gov |

| scPTZ | ED50 = 10.2 mg/kg. nih.gov | |

| GABAA Receptor Binding | IC50 = 0.11 μM. nih.gov | |

| Compound C4 (a 1,3,4-oxadiazole derivative) | MES & PTZ | Showed significant anticonvulsant activity compared to reference drugs. researchgate.netwu.ac.th |

| Compound C5 (a 1,3,4-oxadiazole derivative) | MES & PTZ | Showed significant anticonvulsant activity compared to reference drugs. researchgate.netwu.ac.th |

Material Science Applications

Beyond medicinal chemistry, the unique photophysical properties of certain oxadiazole derivatives make them valuable in the field of material science.

The development of fluorescent probes is crucial for applications in bio-imaging and chemical sensing. Compounds with a "push-pull" electronic structure, where an electron-donating group (the "push") and an electron-withdrawing group (the "pull") are connected by a π-conjugated system, often exhibit interesting photophysical properties like large Stokes shifts and sensitivity to their environment.

The amino group on the 1-(4-Amino-1,2,5-oxadiazol-3-yl)ethanone scaffold can act as an electron donor, while the oxadiazole ring is electron-withdrawing. This intrinsic push-pull character is a key feature for designing fluorescent dyes. Research on related structures, such as amino-substituted benzoxadiazoles (derivatives of benzo[c] researchgate.netresearchgate.netwu.ac.thoxadiazole), has demonstrated their utility. These dyes can exhibit large Stokes shifts and are used as red-emitting fluorescent probes for detecting specific analytes, such as carboxylate-containing antibiotics, when incorporated into imprinted polymer layers. nih.gov The fluorescence emission of these dyes is often characterized by an intramolecular charge transfer (ICT) process, making their emission spectra sensitive to solvent polarity. nih.gov This principle suggests that derivatives of this compound could be similarly developed into novel fluorescent probes and materials.

Organic Electronics Applications (e.g., Organic Light-Emitting Diodes, Organic Photovoltaic Cells)

The 1,2,5-oxadiazole moiety is a key building block in the design of materials for organic electronics. Its electron-withdrawing nature makes it a valuable component in creating compounds with specific electronic properties required for devices like Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaic Cells (OPVs).

In the context of OLEDs, oxadiazole derivatives are frequently employed as electron-transporting materials. rsc.org Research has demonstrated that compounds incorporating the oxadiazole ring can exhibit strong luminescence and bipolar properties, meaning they can transport both electrons and holes. For instance, a zinc complex with a bipolar oxadiazole ligand, Zn(POTPA)2, was synthesized and used as an emitter in a single-layer OLED, producing blue electroluminescence. researchgate.net The ability to fine-tune the electronic and optical properties by modifying the derivative structure is a key area of investigation.

While specific research on derivatives directly from this compound in this area is not widely published, the broader class of oxadiazole derivatives shows significant promise. Their incorporation into complex molecular structures aims to enhance quantum yield, improve material stability, and control the emission color in OLEDs. mdpi.com

Energetic Materials Research (for specific derivatives and their properties)

The field of energetic materials heavily utilizes the 1,2,5-oxadiazole (furazan) ring due to its high positive heat of formation, good density, and thermal stability derived from its aromatic character. acs.orgresearchgate.net Combining the aminofurazan structure with other energetic groups or heterocyclic rings can lead to compounds with a favorable balance of high detonation performance and reduced sensitivity. acs.orgnih.gov

Research has focused on synthesizing a variety of energetic compounds by modifying the amino group of the aminofurazan core or linking multiple furazan (B8792606) rings. These modifications aim to increase nitrogen content, improve oxygen balance, and enhance detonation properties while maintaining stability. acs.org For example, linking two aminofurazan units through different bridges (like azo, azoxy, or tetrazine) has been a successful strategy to create powerful and less sensitive explosives. acs.orgnih.gov The tetrazine-bridged derivatives, in particular, have shown an excellent balance between safety and energy. acs.orgnih.gov

A notable derivative, 3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole (ANFF-1), is considered attractive as a melt-castable explosive due to its relatively high density and low melting point. mdpi.com Another area of study involves creating energetic ionic salts from nitramino-oxadiazole backbones, which can exhibit high detonation velocities and pressures while having remarkably low sensitivity to impact and friction. frontiersin.orgnih.gov

Below is a table summarizing the properties of selected energetic derivatives based on the aminofurazan structure.

| Compound Name/Identifier | Density (g cm⁻³) | Detonation Velocity (m s⁻¹) | Detonation Pressure (GPa) | Impact Sensitivity (J) | Friction Sensitivity (N) | Reference |

| ANFF-34 | 1.80 | 8214 | 30.5 | >40 | >360 | nih.gov |

| ANFF-43 | 1.70 | 7868 | 27.0 | >40 | >360 | nih.gov |

| Hydrazinium Salt (11) | 1.821 | 8822 | 35.1 | 40 | >360 | frontiersin.orgnih.gov |

This table presents data for illustrative derivatives to show the range of properties achievable. ANFF-34 and ANFF-43 are regioisomers of 3(4)-(4-aminofurazan-3-yl)-4(3)-(4-nitrofurazan-3-yl)furoxan. nih.gov Compound 11 is Hydrazinium [3-(4-nitroamino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-methylene nitrate. frontiersin.orgnih.gov

Agrochemical Research: Evaluation as Herbicidal, Insecticidal, and Fungicidal Agents

Oxadiazole derivatives are a well-established class of compounds in agrochemical research, known to exhibit a wide spectrum of biological activities. researchgate.net The 1,2,5-oxadiazole ring system is explored for its potential as a core structure in the development of new pesticides. While research on derivatives of this compound is specific, the broader family of oxadiazoles (B1248032) has been investigated for various applications.

Fungicidal Activity: Many heterocyclic compounds, including oxadiazoles, are evaluated for their ability to control plant fungal diseases. semanticscholar.org Research on novel diamide (B1670390) compounds incorporating different heterocyclic moieties has shown potent fungicidal activity. mdpi.com Studies on triazone derivatives also revealed that many exhibit broad-spectrum fungicidal activities against various plant fungi at a concentration of 50 mg/kg, with some compounds showing over 50% inhibition rate against Physalospora piricola. nih.gov

Insecticidal Activity: The search for new insecticides is an ongoing effort in agriculture. Derivatives containing the oxadiazole ring have been synthesized and tested against various insect pests. ontosight.ai For example, novel triazone derivatives were synthesized and showed excellent insecticidal activities against aphids (Aphis craccivora) and good larvicidal activities against mosquitos (Culex pipiens pallens). nih.gov Specifically, certain derivatives demonstrated aphicidal activity equivalent to the commercial insecticide pymetrozine (B1663596) at a concentration of 5 mg/kg. nih.gov

Herbicidal Activity: While specific studies on the herbicidal activity of this compound derivatives are limited, related heterocyclic structures are prominent in herbicide development. For instance, chlorsulfuron, a sulfonylurea herbicide, features a triazine ring, and extensive research is conducted on its derivatives to improve crop safety and soil degradation rates while maintaining high herbicidal activity. nih.gov The principles of modifying heterocyclic structures to enhance efficacy and environmental profile are directly applicable to the study of new oxadiazole-based herbicides.

The following table provides examples of the agrochemical activity of related heterocyclic derivatives.

| Compound Class | Target Organism | Activity/Observation | Concentration | Reference |

| Triazone Derivatives (e.g., 3t, 3w) | Aphis craccivora (Aphid) | 30-35% aphicidal activity | 5 mg/kg | nih.gov |

| Triazone Derivative (3u) | Culex pipiens pallens (Mosquito) | 100% larvicidal activity | 0.25 mg/kg | nih.gov |

| N-phenylbenzamide Derivatives (e.g., 4q) | Botryosphaeria dothidea (Fungus) | 98.5% inhibition rate | 50 µg/mL | semanticscholar.org |

| N-phenylbenzamide Derivatives (e.g., 4q) | Phomopsis sp. (Fungus) | 92.0% inhibition rate | 50 µg/mL | semanticscholar.org |

This table showcases the potential of related heterocyclic compounds in agrochemical applications, providing context for the research direction of this compound derivatives.

Future Research Directions and Emerging Trends for 1 4 Amino 1,2,5 Oxadiazol 3 Yl Ethanone

Development of Novel and Sustainable Synthetic Methodologies

The future of synthesizing 1-(4-Amino-1,2,5-oxadiazol-3-yl)ethanone and its derivatives is geared towards "green chemistry" principles. Current synthetic routes for oxadiazoles (B1248032) often involve multi-step processes that may use harsh reagents or require significant energy input. mdpi.com Future research will likely prioritize the development of one-pot syntheses and the use of eco-friendly catalysts to improve efficiency and reduce environmental impact.

Key trends include:

Catalyst Innovation: The exploration of novel catalysts, such as reusable nanocrystals, is expected to provide sustainable and eco-friendly protocols for heterocycle synthesis. rsc.org This approach aims to create robust and economical catalysts that can be recovered and reused multiple times, aligning with green chemistry principles. rsc.org

Continuous Flow Chemistry: The adoption of continuous flow reactors offers significant advantages over traditional batch processing, including improved safety, quality, and scalability. acs.organalytik.news This technology allows for precise control over reaction parameters, potentially leading to higher yields and purity.

Microwave and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times and improve yields. mdpi.com The use of ultrasonic prilling, for example, has been shown to shorten synthesis time to a few hours while achieving high yields for 1,3,4-oxadiazole (B1194373) derivatives. mdpi.com

These advancements aim to make the synthesis of complex oxadiazole derivatives more efficient, cost-effective, and environmentally responsible.

Application of Advanced Spectroscopic Techniques for Real-time Monitoring and In Situ Characterization

To optimize synthetic processes and gain deeper insights into reaction mechanisms, the application of advanced spectroscopic techniques for real-time monitoring is a critical future direction. While standard techniques like NMR, IR, and mass spectrometry are routinely used for final product characterization, their use for in situ analysis is an emerging trend. nih.govacs.orgnih.gov

The integration of compact, low-field NMR spectroscopy directly into continuous flow reactor systems allows for real-time monitoring of reactant concentrations. analytik.news This capability enables immediate quality control and the rapid optimization of reaction conditions. analytik.news By tracking the formation of intermediates and byproducts as they occur, researchers can develop a more profound understanding of the reaction dynamics, leading to more efficient and controlled syntheses of oxadiazole compounds. analytik.news

| Spectroscopic Technique | Application in Oxadiazole Research | Future Trend |

| High-Field NMR | Structural elucidation and characterization of final products. | Continued use for detailed analysis. |

| Low-Field (Benchtop) NMR | Limited use in traditional lab settings. | Integration into flow systems for real-time process monitoring and quality control. analytik.news |

| Infrared (IR) Spectroscopy | Identification of functional groups in synthesized molecules. nih.govmdpi.com | In situ monitoring of reaction progress through fiber-optic probes. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns. nih.gov | Coupling with reaction systems for real-time analysis of intermediates. |

Integration of Artificial Intelligence and Machine Learning in Oxadiazole Research and Design

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery and design of new drugs based on the oxadiazole scaffold. ijirt.orgresearchgate.net These computational tools can analyze vast datasets to identify promising new molecular structures, predict their biological activity, and even suggest optimal synthetic pathways. bohrium.comnih.govnih.gov

Key applications in oxadiazole research include:

High-Throughput Virtual Screening (HTVS): AI/ML algorithms can rapidly screen virtual libraries of millions of oxadiazole derivatives to identify candidates with a high probability of interacting with a specific biological target. nih.gov This dramatically accelerates the initial stages of drug discovery. bohrium.comnih.gov

Predictive Modeling: Machine learning models can be trained to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel oxadiazole compounds, helping to reduce the failure rate of drug candidates in later stages of development. researchgate.net

De Novo Drug Design: AI can generate entirely new molecular structures based on the this compound scaffold that are optimized for specific properties, such as high potency and low toxicity. nih.gov

Synthesis Planning: AI tools are being developed to devise the most efficient and sustainable synthetic routes for complex molecules, mechanizing chemical synthesis with minimal manual intervention. ijirt.org